molecular formula C18H28N4O5S2 B486158 N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide CAS No. 825607-91-8

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B486158
CAS No.: 825607-91-8
M. Wt: 444.6g/mol
InChI Key: XRGXXKICJHFCDA-UHFFFAOYSA-N
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Description

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of both azepane and piperazine rings, which are linked through sulfonyl groups to a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced by reacting the piperazine derivative with azepane sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenylacetamide: The final step involves coupling the azepane-piperazine derivative with phenylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated sulfonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.

Scientific Research Applications

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-(4-{[4-(1-azepanylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is unique due to the presence of both azepane and piperazine rings, which are not commonly found together in similar compounds

Properties

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S2/c1-16(23)19-17-6-8-18(9-7-17)28(24,25)20-12-14-22(15-13-20)29(26,27)21-10-4-2-3-5-11-21/h6-9H,2-5,10-15H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGXXKICJHFCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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